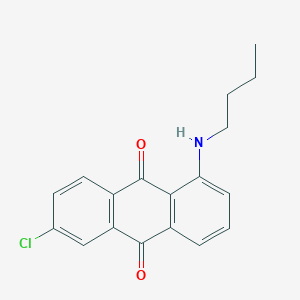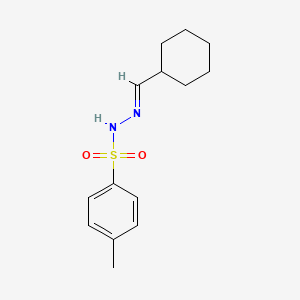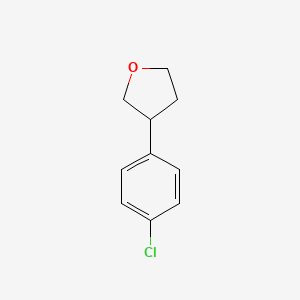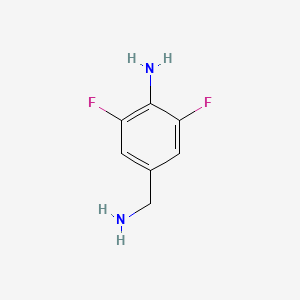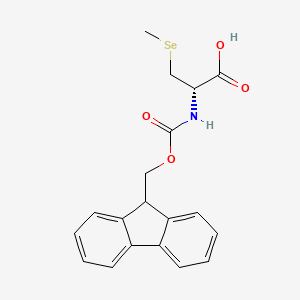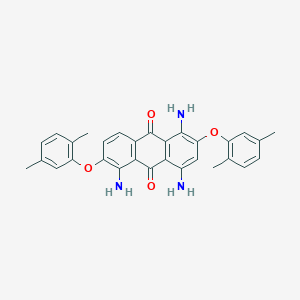
1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three amino groups and two dimethylphenoxy groups attached to an anthracene-9,10-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4,5-triaminoanthracene-9,10-dione with 2,5-dimethylphenol under specific conditions to introduce the dimethylphenoxy groups. The reaction is usually carried out in the presence of a suitable catalyst and solvent, with careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as gas-phase fixed-bed oxidation or liquid-phase oxidation, depending on the availability of raw materials and desired production scale . These methods are optimized to achieve high efficiency and cost-effectiveness while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted anthracene-9,10-dione compounds .
Aplicaciones Científicas De Investigación
1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino and phenoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, including inhibition of specific enzymes or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its stability and use in high-energy materials.
9,10-Anthracenedione: A simpler anthracene derivative with different functional groups and applications.
1,3,5-Triazine-2,4,6-triamine (Melamine): An organic compound with similar amino groups but different structural properties and uses.
Uniqueness
1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione is unique due to its specific combination of amino and phenoxy groups attached to the anthracene-9,10-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
88623-51-2 |
|---|---|
Fórmula molecular |
C30H27N3O4 |
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
1,4,5-triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H27N3O4/c1-14-5-7-16(3)21(11-14)36-20-10-9-18-24(27(20)32)30(35)25-19(31)13-23(28(33)26(25)29(18)34)37-22-12-15(2)6-8-17(22)4/h5-13H,31-33H2,1-4H3 |
Clave InChI |
XSPJJMKVOXLCEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=C(C=CC(=C5)C)C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)


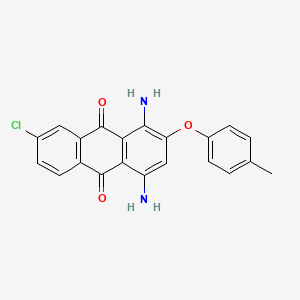
![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
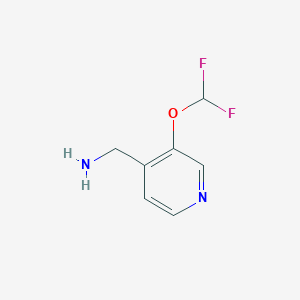
![cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)


